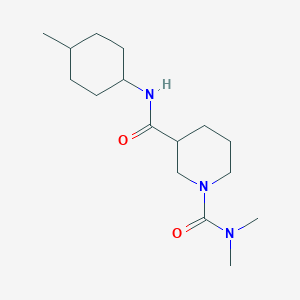
1-(4-phenylbutyl)-1H-imidazole
Descripción general
Descripción
1-(4-phenylbutyl)-1H-imidazole, also known as PBZ, is a chemical compound that belongs to the imidazole class of compounds. PBZ has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Corrosion Inhibition : Imidazole derivatives, including 1-(4-phenylbutyl)-1H-imidazole, show effectiveness in inhibiting corrosion of carbon steel in acidic mediums. This is particularly relevant in industrial contexts where corrosion can be a significant issue (Costa et al., 2021).
Thermochemical Properties : Studies have been conducted on 1-(R-phenyl)-1H-imidazoles, which include 1-(4-phenylbutyl)-1H-imidazole, to understand their thermochemical properties. These properties are essential for their practical applications in various fields (Emel’yanenko et al., 2017).
Antimycotic Properties : Imidazole derivatives have been found to be effective against various fungi and bacteria, indicating their potential use in developing antimycotic medications (Heeres & van Cutsem, 1981).
Biological and Pharmaceutical Importance : The nitrogen-containing heterocyclic ring in imidazoles, such as 1-(4-phenylbutyl)-1H-imidazole, plays a crucial role in pharmaceutical applications due to its biological activities, including antimicrobial and anticancer activities (Ramanathan, 2017).
Antiarthritic and Analgesic Activity : Certain imidazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents, indicating the versatility of these compounds in therapeutic applications (Sharpe et al., 1985).
Heme Oxygenase Inhibition : Research has shown that 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, a group that includes 1-(4-phenylbutyl)-1H-imidazole, can inhibit heme oxygenase, an enzyme involved in heme breakdown. This finding is significant for developing treatments targeting this pathway (Roman et al., 2007).
Anticancer Agents : Imidazole-based compounds are being explored as potential anticancer agents, demonstrating the role of imidazole derivatives in cancer treatment and research (Romagnoli et al., 2016).
Antimicrobial Activities : Novel imidazoles, including 1-(4-phenylbutyl)-1H-imidazole, have been synthesized and shown potent antimicrobial activities, further underscoring their potential in developing new antimicrobial drugs (Narwal et al., 2012).
Propiedades
IUPAC Name |
1-(4-phenylbutyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-6-13(7-3-1)8-4-5-10-15-11-9-14-12-15/h1-3,6-7,9,11-12H,4-5,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQXHSPYBGQSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenylbutyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)







![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B7517789.png)

